molecular formula C20H25N5O2S B2980236 N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide CAS No. 850476-08-3

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide

Cat. No.: B2980236
CAS No.: 850476-08-3
M. Wt: 399.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the cyclization of appropriate hydrazides with isothiocyanates, followed by the introduction of the cyclohexyl and acetamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine, with temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 50°C to 70°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Various nucleophiles like amines or thiols; solvents like DMSO or acetonitrile; temperatures around 80°C to 120°C.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, each with potentially unique biological activities.

Scientific Research Applications

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound is believed to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(5-oxo-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
  • N-cyclohexyl-2-[(5-oxo-4-ethyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide

Uniqueness

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide stands out due to its specific propyl group, which may enhance its biological activity compared to its methyl and ethyl analogs. The presence of the cyclohexyl group also contributes to its unique pharmacokinetic properties, potentially improving its bioavailability and stability.

Properties

IUPAC Name

N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-2-12-24-18(27)15-10-6-7-11-16(15)25-19(24)22-23-20(25)28-13-17(26)21-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNLINAULPRWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.